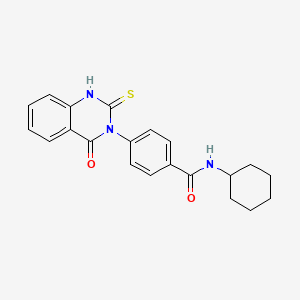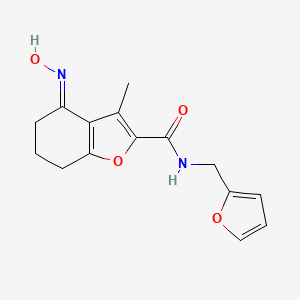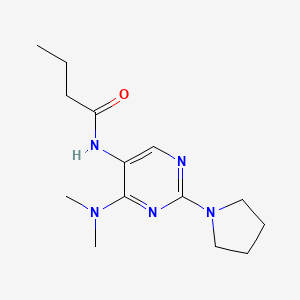![molecular formula C15H20N4O2 B2745858 4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide CAS No. 2097898-12-7](/img/structure/B2745858.png)
4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide: is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the triazole ring in its structure imparts unique chemical and biological properties to the compound.
Wirkmechanismus
Target of Action
The primary target of 4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
The compound interacts with its target, HSP90, by binding to it . Preliminary HSP90 binding assay showed that compounds similar to this compound exhibited significant HSP90α binding affinity . The interaction between the compound and the binding sites of HSP90 is confirmed by hydrogen bond and hydrophobic interactions .
Biochemical Pathways
The compound affects the biochemical pathways associated with HSP90. HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . The compound’s interaction with HSP90 leads to the degradation of these client proteins by the ubiquitin–proteasome pathway .
Pharmacokinetics
It is known that the compound has significant hsp90α binding affinity , which suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of HSP90, leading to the degradation of its client proteins . This can have a significant anti-proliferative effect, particularly in certain cell lines . This makes the compound a promising candidate for cancer treatment.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solvent used in the synthesis of the compound can significantly affect its properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Formation of the Azide: The starting material, 4-butoxybenzyl chloride, is reacted with sodium azide to form 4-butoxybenzyl azide.
Click Reaction: The azide is then reacted with propargylamine in the presence of a copper catalyst to form the triazole ring.
Amidation: The resulting triazole is then reacted with butyric anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known to enhance the biological activity of the compound.
Materials Science: It is used in the development of advanced materials such as polymers and nanomaterials due to its unique chemical properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-methoxybenzamide
- N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-ethoxybenzamide
- N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-propoxybenzamide
Uniqueness
4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is unique due to the presence of the butoxy group, which can influence its solubility, stability, and biological activity. The length and nature of the alkoxy group can significantly impact the compound’s interaction with biological targets and its overall efficacy in various applications.
Eigenschaften
IUPAC Name |
4-butoxy-N-[2-(triazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-2-3-12-21-14-6-4-13(5-7-14)15(20)16-10-11-19-17-8-9-18-19/h4-9H,2-3,10-12H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVMIWUNLSNFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime](/img/structure/B2745776.png)

![4-benzyl-1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2745778.png)

![N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2745781.png)



![(3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2745788.png)
![6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/new.no-structure.jpg)
![1-(3,4-dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea](/img/structure/B2745793.png)
![3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2745795.png)

![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2745798.png)
